N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride
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Overview
Description
N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride: is an organic compound that features both acetyloxy and chlorobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Using Thionyl Chloride: One common method involves the reaction of 2-chlorobenzene-1-carboximidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride.
Using Phosphorus Chlorides: Another method involves the use of phosphorus trichloride or phosphorus pentachloride to facilitate the chlorination of the carboximidoyl group, followed by acetylation with acetic anhydride.
Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and acetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions using hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or esters.
Hydrolysis: Formation of 2-chlorobenzene-1-carboxylic acid and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The acetyloxy group can serve as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The acetyloxy group can also participate in esterification reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
N-(Acetyloxy)-2-chlorobenzene-1-carboxamide: Similar structure but with an amide group instead of a chloride.
2-Chlorobenzene-1-carboxylic acid: Lacks the acetyloxy group but shares the chlorobenzene core.
Acetyl chloride: Contains the acetyloxy group but lacks the chlorobenzene moiety.
Uniqueness: N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
61101-50-6 |
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Molecular Formula |
C9H7Cl2NO2 |
Molecular Weight |
232.06 g/mol |
IUPAC Name |
[[chloro-(2-chlorophenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(13)14-12-9(11)7-4-2-3-5-8(7)10/h2-5H,1H3 |
InChI Key |
OBZZCWRKUKZBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
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